molecular formula C14H12ClNO B2641206 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one CAS No. 36175-15-2

1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one

Cat. No.: B2641206
CAS No.: 36175-15-2
M. Wt: 245.71
InChI Key: OODTXAUEVYFZLU-UHFFFAOYSA-N
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Description

1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorophenyl group attached to a methylpyridine ring, with an ethanone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with 2-methylpyridine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing the production costs.

Chemical Reactions Analysis

Types of Reactions

1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The chlorophenyl group and the pyridine ring play crucial roles in binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)ethanone: A simpler analog with similar chemical properties but lacking the pyridine ring.

    2-Methyl-3-pyridyl ethanone: Similar structure but without the chlorophenyl group.

Uniqueness

1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one is unique due to the combination of the chlorophenyl group and the methylpyridine ring, which imparts specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-[6-(4-chlorophenyl)-2-methylpyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-9-13(10(2)17)7-8-14(16-9)11-3-5-12(15)6-4-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODTXAUEVYFZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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